2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide -

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

Catalog Number: EVT-4792758
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-one

  • Compound Description: This compound belongs to a series of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones synthesized using microwave-assisted methods. []

5-(2-(4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-dione

  • Compound Description: This compound is another example from the series of benzoxazinones synthesized using microwave-assisted methods, highlighting the use of thiazolidine-2,4-dione derivatives as starting materials. []

7-Fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]­benz­amide

  • Compound Description: This compound, a protox inhibitor, utilizes 7-fluoro-3,4-dihydro-2-methyl­benzoxazinone as a key building block in its synthesis. []

2-[7-Fluoro-3,4-di­hydro-4-(3-iodo­prop-2-ynyl)-3-oxo-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetra­hydro-2H-iso­indole-1,3-dione (Flumioxazin)

  • Compound Description: This compound, also a protox inhibitor, is synthesized from flumioxazin. Its structure contains a cyclo­hexene ring adopting a distorted chair conformation. []
  • Compound Description: This compound and its diastereomers were used in 2D proton NMR studies to investigate the conformation of the proline peptide bond. These compounds were synthesized as part of a study designing fibrinogen receptor antagonists. []

Ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate

  • Compound Description: This compound features a dihydrobenzothiazine ring, closely related to the benzoxazine structure, with a distinct folding pattern studied through puckering analysis. []

N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H-benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide

  • Compound Description: This compound showcases the versatility of the benzoxazine scaffold by incorporating a morpholinone ring fused to the benzene moiety. []

3‐Chloro‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐di­hydro‐2H‐1,4‐benzoxazin‐6‐yl]‐2,2‐di­methyl­propion­amide

  • Compound Description: This protox inhibitor, synthesized from 7-fluoro-2H-benz­[1,4]­oxazin-3(4H)-one, exemplifies a simple yet effective substitution pattern on the benzoxazine core. []

1-[(3,4-Dihydro-3-Oxo-2H-1,4-Benzoxazin-2-Yl) Acetyl]-3,4-Disubstitued Pyrazoles

  • Compound Description: These compounds were synthesized and tested for their antimicrobial activities. []
  • Compound Description: This series of compounds were synthesized and tested for their antimicrobial activities. []

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

  • Compound Description: This compound features a benzothiazine ring existing in a conformation between a twist-boat and half-chair, providing insights into the flexibility of these ring systems. []

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Compound Description: This compound exhibits a benzothiazine ring with a distinct envelope conformation, highlighting the influence of substituents on ring pucker. []

2-(7-fluoro-4-(prop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo-[b]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione

  • Compound Description: This compound serves as a precursor to a more potent protox inhibitor, showcasing the importance of strategic modifications on the benzoxazine scaffold. []

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

  • Compound Description: This compound exemplifies a protox inhibitor with a benzoxazine core and a cyclohexene ring, highlighting the importance of structural rigidity in these types of molecules. []
  • Compound Description: These compounds, including 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934), were identified as potent potassium channel activators with antihypertensive effects. []

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives

  • Compound Description: These compounds were designed as potent serotonin-3 (5-HT3) receptor antagonists, demonstrating the potential of this scaffold for targeting specific biological pathways. [, ]

4H-imidazo[2,1-c][1,4]benzoxazin-4-yl acetic acids and esters

  • Compound Description: These compounds, derived from methyl a-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-yl)acetates, were synthesized and evaluated for their COX-2 inhibition activities. [, ]

6-nitro-2H-Benzo[1,4]thiazin-3-one and its derivatives

  • Compound Description: This compound and its derivatives, synthesized through alkylation, amination, and benzoylation, were evaluated for their acute toxicity. []
  • Compound Description: These compounds, synthesized from O-Amino Phenol and Maleic Anhydride, were further derivatized into eight Mannich Bases and evaluated for their antibacterial activity. []
  • Compound Description: These compounds were synthesized by reacting o-Amino thiophenol and maleic anhydride, further modified via esterification and derivatized into eight Mannich Bases. The compounds were subsequently screened for antibacterial and antifungal activities. []

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

  • Compound Description: DBTB-1 is a potent activator of the large-conductance Ca2+-activated K+ channel (BKCa channel) identified through chemical library screening and structure-activity relationship studies. []

(Z)‐2‐(substituted aryl)‐N‐(3‐oxo‐4‐(substituted carbamothioyl)‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐7‐yl) hydrazine carboxamides

  • Compound Description: This series of compounds, possessing two hydrogen‐bonding domains, was synthesized and evaluated for anticonvulsant activity and toxicity profiles using 2‐amino‐5‐nitrophenol as a starting material. []

23. 4-(1,3-dioxo-1Hbenzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide and N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide* Compound Description: These compounds were identified as potential antibacterial agents through virtual screening against Enterococcus faecalis peptide deformylase and subsequent microbiological assays. []* Relevance: While the first compound, 4-(1,3-dioxo-1Hbenzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide, differs significantly from the target compound, the second compound, N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, exhibits the 3-oxo-3,4-dihydro-2H-1,4-ring system, albeit as a benzothiazine derivative. This comparison underscores the potential for adapting the core structural features of 2-(4-isobutyryl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide to explore novel antibacterial agents by modifying the heterocyclic ring and incorporating appropriate substituents.

Properties

Product Name

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

IUPAC Name

2-[4-(2-methylpropanoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-13(2)19(24)22-15-10-6-7-11-17(15)26-20(25)16(22)12-18(23)21-14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3,(H,21,23)

InChI Key

DONBNQVPDLYSOP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.